(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240545
InChI: InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol

CAS No.:

Cat. No.: VC18240545

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name (1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol
Standard InChI InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1
Standard InChI Key NMJCBQIZYTXLTC-BIIVOSGPSA-N
Isomeric SMILES C1C[C@H]([C@@H]2C[C@@H]1CCN2)O
Canonical SMILES C1CC(C2CC1CCN2)O

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a bicyclo[3.3.1]nonane system with a nitrogen atom at the 2-position and a hydroxyl group at the 8-position. The (1S,5S,8R) configuration establishes three stereogenic centers, conferring distinct spatial arrangements that influence its molecular interactions. X-ray crystallographic analysis of related azabicyclic compounds reveals chair-boat conformations in the fused cyclohexane rings, with the hydroxyl group adopting an equatorial orientation to minimize steric strain.

Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
IUPAC Name(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol
CAS Number1392110-11-0
Chiral Centers3 (C1, C5, C8)

Synthesis and Stereochemical Control

Synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol typically employs asymmetric cyclization strategies. A validated approach involves:

  • Condensation of 5-amino-2-alkenoate esters with α-unsubstituted aldehydes to form 1,2,3,4-tetrahydropyridine intermediates .

  • Stereoselective ring-closing via acid-catalyzed intramolecular Mannich reaction, achieving the bicyclic framework.

  • Hydroxylation at C8 using oxidizing agents like m-CPBA, followed by chiral resolution to isolate the desired enantiomer.

Reaction conditions are meticulously optimized:

ParameterOptimal Range
Temperature-10°C to 25°C
SolventDichloromethane/EtOAc mix
CatalystScandium(III) triflate
Reaction Time12–24 hours

The final step achieves enantiomeric excess (ee) >98% through chiral column chromatography, as confirmed by HPLC analysis using a Chiralpak AD-H column.

Spectroscopic Characterization

Advanced analytical techniques validate the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 3.82 (dd, J = 11.2, 4.8 Hz, H-8) – hydroxyl-bearing methine

  • δ 3.15 (m, H-2) – nitrogen-adjacent proton

  • δ 1.45–2.30 (m, 10H) – bridgehead and ring methylenes

¹³C NMR identifies quaternary carbons at δ 72.8 (C-8) and δ 58.3 (C-2), with DEPT-135 confirming eight CH₂ groups and one CH group.

Mass Spectrometric Analysis

High-resolution ESI-MS shows a molecular ion peak at m/z 142.1234 [M+H]⁺ (calc. 142.1232), with fragmentation patterns indicating sequential loss of H₂O (-18 Da) and NH₃ (-17 Da).

Biological Activities and Mechanisms

Preliminary pharmacological studies reveal promising activities:

Cytotoxic Effects

Against human cancer cell lines (72-hour MTT assay):

Cell LineIC₅₀ (μM)
MCF-7 (breast)12.4 ± 1.2
A549 (lung)18.7 ± 2.1
HepG2 (liver)22.9 ± 3.0

Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) and ROS generation (1.5-fold elevation).

Neurological Interactions

The compound exhibits moderate affinity (Kᵢ = 340 nM) for σ-1 receptors in rat brain homogenates, implicating potential neuromodulatory applications. Molecular docking simulations reveal hydrogen bonding between the C8 hydroxyl and Tyr103 residue in the receptor’s binding pocket.

Comparative Analysis with Structural Analogs

The stereochemical configuration profoundly influences biological activity:

CompoundCytotoxicity (MCF-7 IC₅₀)σ-1 Receptor Affinity (Kᵢ)
(1S,5S,8R)-isomer12.4 μM340 nM
(1R,5R,8S)-isomer46.2 μM1.2 μM
2-Azabicyclo[3.3.1]nonan-8-one28.5 μM890 nM

The (1S,5S,8R) configuration enhances membrane permeability (logP = 1.2 vs. 0.8 for diastereomers) and metabolic stability (t₁/₂ = 4.7 h in human microsomes).

Pharmaceutical Applications and Development

Ongoing research explores several therapeutic avenues:

  • Oncology: Structural optimization to improve potency against drug-resistant malignancies

  • Neurology: Development of σ-1 receptor agonists for neuropathic pain management

  • Infectious Diseases: Evaluation of antiviral activity through allosteric protease inhibition

The compound serves as a lead structure for hybrid molecules, such as conjugates with cisplatin derivatives showing synergistic cytotoxicity (CI = 0.3 at 10 μM).

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